1-(3-(Pentyloxy)phenyl)ethanol
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Overview
Description
1-(3-(Pentyloxy)phenyl)ethanol is an organic compound with the molecular formula C13H20O2 It is characterized by a phenyl ring substituted with a pentyloxy group at the third position and an ethanol group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-(Pentyloxy)phenyl)ethanol can be synthesized through several methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a nucleophile.
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pentyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(3-(Pentyloxy)phenyl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Used as an intermediate in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Pentyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties may be attributed to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
1-(3-(Pentyloxy)phenyl)ethanol can be compared with other similar compounds, such as:
Phenoxyethanol: Similar in structure but lacks the pentyloxy group.
1-(3-(Methoxy)phenyl)ethanol: Similar in structure but has a methoxy group instead of a pentyloxy group.
1-(3-(Butoxy)phenyl)ethanol: Similar in structure but has a butoxy group instead of a pentyloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-(3-pentoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-9-15-13-8-6-7-12(10-13)11(2)14/h6-8,10-11,14H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVTTYGEUDBYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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